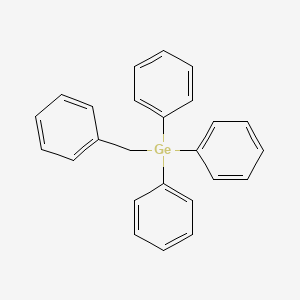
Benzyl(triphenyl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(triphenyl)germane is an organogermanium compound with the chemical formula C25H22Ge It consists of a benzyl group attached to a germanium atom, which is also bonded to three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl(triphenyl)germane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with triphenylgermanium hydride in the presence of a base such as sodium or potassium hydroxide. The reaction typically occurs under reflux conditions in an organic solvent like toluene or xylene .
Another method involves the use of benzyl bromide and triphenylgermanium chloride in the presence of a palladium catalyst. This reaction is carried out under mild conditions and provides high yields of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. The choice of reagents and reaction conditions may vary depending on the desired purity and yield of the final product. Industrial processes may also incorporate additional purification steps such as recrystallization or distillation to ensure the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl(triphenyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of germanium hydrides.
Substitution: The benzyl group can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield germanium oxides, while reduction reactions produce germanium hydrides. Substitution reactions can result in a variety of substituted germanium compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of benzyl(triphenyl)germane involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction is often mediated by the germanium atom, which can form stable complexes with biological molecules .
In chemical reactions, the mechanism of action typically involves the formation of intermediates such as germanium radicals or cations, which then undergo further transformations to yield the final products .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to benzyl(triphenyl)germane include:
Triphenylphosphine: An organophosphorus compound with similar structural features and reactivity.
Triphenylstannane: An organotin compound with analogous chemical properties and applications.
Uniqueness
This compound is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its phosphorus and tin analogs. The germanium atom can form stable complexes with a variety of ligands, making it useful in a wide range of applications. Additionally, the compound’s ability to undergo various chemical reactions and form diverse products further enhances its versatility and utility in scientific research and industrial applications .
Properties
CAS No. |
3246-98-8 |
|---|---|
Molecular Formula |
C25H22Ge |
Molecular Weight |
395.1 g/mol |
IUPAC Name |
benzyl(triphenyl)germane |
InChI |
InChI=1S/C25H22Ge/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |
InChI Key |
AOBBXWIKWYBUQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide](/img/structure/B15074335.png)
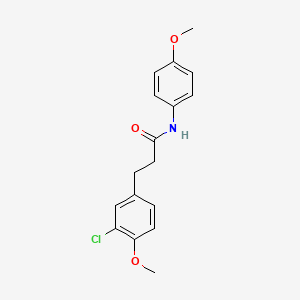
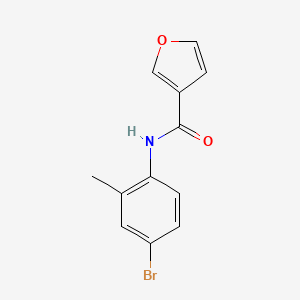
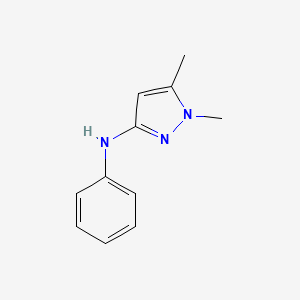

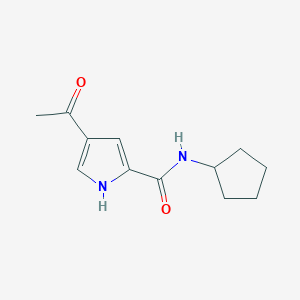
![azanium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) phosphate](/img/structure/B15074366.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B15074371.png)
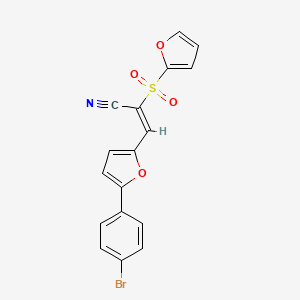

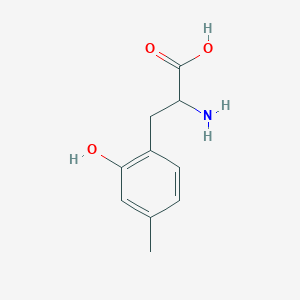


![Sodium (2S,8R,15Z,18Z,21Z,24Z)-2-azaniumyl-8-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphatriaconta-15,18,21,24-tetraen-1-oate](/img/structure/B15074403.png)
